N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This particular compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline with trifluoroacetic anhydride and sulfonyl chloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and thiol-substituted derivatives .
Scientific Research Applications
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
N-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Another compound with similar functional groups but different biological activity.
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but differs in its overall structure and applications.
Uniqueness
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial growth by mimicking PABA makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
86785-34-4 |
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Molecular Formula |
C13H9F3N2O4S |
Molecular Weight |
346.28 g/mol |
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)11-8-9(18(19)20)6-7-12(11)17-23(21,22)10-4-2-1-3-5-10/h1-8,17H |
InChI Key |
NCSTXAZGMCHNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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